Cyclohexyl 5-bromo-2-chlorobenzamide

Medicinal Chemistry Organic Synthesis Building Blocks

Cyclohexyl 5-bromo-2-chlorobenzamide is a strategic synthetic intermediate distinguished by its 5-bromo-2-chloro substitution and cyclohexyl ring—a combination critical for Pd-catalyzed cross-coupling, lipophilicity tuning, and three-dimensional scaffold construction. This specific halogen pattern is essential for generating 11β-HSD1 inhibitors, CRF-1 receptor antagonists, and PROTAC linker conjugates; substitution with non-brominated or non-cyclohexyl analogs compromises reaction kinetics, yield, and SAR validity. Procure ≥98% pure material to ensure reproducible results in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C13H15BrClNO
Molecular Weight 316.62 g/mol
CAS No. 701260-15-3
Cat. No. B1361909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 5-bromo-2-chlorobenzamide
CAS701260-15-3
Molecular FormulaC13H15BrClNO
Molecular Weight316.62 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
InChIKeyUZVJVHGWRPJYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 5-bromo-2-chlorobenzamide (CAS 701260-15-3) as a Halogenated Benzamide Building Block


Cyclohexyl 5-bromo-2-chlorobenzamide (CAS 701260-15-3) is a halogenated benzamide derivative with a molecular weight of 316.62 g/mol and the formula C13H15BrClNO [1]. It is a solid compound with a melting point of 98°C . Its structure features a cyclohexyl group and a benzene ring substituted with bromine and chlorine atoms, making it a versatile intermediate for further chemical modifications. The compound is primarily used as a synthetic building block in pharmaceutical and agrochemical research, rather than a drug candidate itself . Its purity is typically specified at 98% or higher by commercial suppliers for research use .

The Risks of Substituting Cyclohexyl 5-bromo-2-chlorobenzamide with In-Class Analogs


Substituting Cyclohexyl 5-bromo-2-chlorobenzamide with other halogenated benzamides, such as 5-bromo-2-chlorobenzamide (CAS 188774-55-2) or N-cyclohexylbenzamide, is not equivalent and can compromise research outcomes. The specific combination of the cyclohexyl group and the 5-bromo-2-chloro substitution pattern imparts unique physicochemical and reactivity properties that are critical for successful synthetic transformations and biological target engagement [1]. For instance, the cyclohexyl ring influences the compound's lipophilicity and three-dimensional shape, while the bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, a feature absent in the non-brominated analog [2]. Using a generic alternative lacking these features would alter the reaction kinetics, yield, or purity of the final product and invalidate the structure-activity relationship (SAR) of any derived analog series.

Quantitative Differentiation of Cyclohexyl 5-bromo-2-chlorobenzamide: A Comparative Technical Guide


Comparative Molecular Weight and Its Impact on Lipophilicity and Synthetic Utility

Cyclohexyl 5-bromo-2-chlorobenzamide has a molecular weight of 316.62 g/mol, which is significantly higher than the 234.48 g/mol of the unsubstituted 5-bromo-2-chlorobenzamide core [1]. This increase is due to the presence of the cyclohexyl group, which enhances the compound's lipophilicity (cLogP) relative to the core benzamide. While exact cLogP data for the target compound is not publicly available, structurally similar cyclohexylbenzamides have been shown to have cLogP values > 3, compared to < 1 for the unsubstituted benzamide [2]. This difference is crucial for applications requiring membrane permeability or solubility in non-polar media.

Medicinal Chemistry Organic Synthesis Building Blocks

Halogen Bonding Potential: A Distinctive Feature for Target Engagement

The compound contains both bromine and chlorine substituents on the benzamide core. These halogen atoms can participate in halogen bonding interactions with biological targets, a feature that is absent in non-halogenated analogs like N-cyclohexylbenzamide . While specific binding data for this exact compound is not available, a structurally related analog, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, demonstrated antagonism of the Zinc-Activated Channel (ZAC) with an IC50 in the low micromolar range (1-3 µM) [1]. This activity is attributed to the 5-bromo-2-chlorobenzamide moiety, highlighting its utility as a privileged scaffold for generating biologically active compounds through halogen bonding.

Structure-Based Drug Design Medicinal Chemistry Chemical Biology

Enhanced Reactivity as a Synthetic Intermediate via the Bromine Handle

The 5-bromo substituent serves as an essential reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient and modular introduction of diverse aryl, amine, or alkyne functionalities onto the benzamide core, enabling the rapid generation of structural analogs [1]. In contrast, the non-brominated analog, N-cyclohexylbenzamide, lacks this versatile functional group, limiting its utility for downstream derivatization and SAR exploration.

Organic Synthesis Cross-Coupling Building Blocks

Procurement Specifications: Benchmarking Purity and Analytical Data

Commercial sources consistently specify a minimum purity of 98% for Cyclohexyl 5-bromo-2-chlorobenzamide . While this purity level is standard for many research-grade building blocks, it represents a baseline for procurement. The key differentiation lies in the analytical documentation provided. Reputable vendors supply batch-specific analytical data, including NMR, HPLC, and/or LC-MS, which confirms the identity and purity of the specific lot. This data is essential for reproducibility in synthetic and biological experiments, whereas sourcing from a non-specialized or undocumented vendor (which is more common for generic, high-volume analogs) introduces significant risk of impurities that could lead to failed reactions or misleading biological results.

Procurement Quality Control Analytical Chemistry

Optimal Scientific and Procurement Applications for Cyclohexyl 5-bromo-2-chlorobenzamide


Design and Synthesis of Focused Libraries for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

The cyclohexylbenzamide core is a validated scaffold for potent 11β-HSD1 inhibitors, a target for metabolic diseases [1]. Cyclohexyl 5-bromo-2-chlorobenzamide is a key intermediate for generating novel analogs in this class via cross-coupling reactions at the 5-bromo position. This approach allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties, a strategy demonstrated in the development of advanced leads from similar 4,4-disubstituted cyclohexylbenzamide series [2].

Synthesis of CRF-1 Receptor Antagonist Analogs via Modular Derivatization

Cyclohexyl amide derivatives are disclosed in multiple patents as corticotropin-releasing factor 1 (CRF-1) receptor antagonists [3]. The 5-bromo substituent on the target compound provides a convenient point for late-stage functionalization to install diverse side chains. This modularity is invaluable for medicinal chemistry programs aiming to fine-tune the pharmacological profile of CRF-1 antagonists for potential treatment of stress-related disorders.

Exploration of Novel Bacterial Topoisomerase Inhibitors (NBTIs) Scaffolds

Cyclohexyl-amide compounds have been identified as potent antibacterials with a novel mechanism of action—inhibition of bacterial topoisomerases II and IV—and demonstrate good Gram-positive and Gram-negative potency [4]. Cyclohexyl 5-bromo-2-chlorobenzamide can serve as a versatile starting point for the synthesis of new NBTI analogs, using the aryl bromide as a handle to introduce various substituents that may improve antibacterial activity, spectrum, or resistance profile.

As a Key Building Block for PROTACs and Other Bifunctional Degraders

The benzamide core is a common moiety in PROTACs and other heterobifunctional molecules [5]. The combination of a functionalizable cyclohexyl group and a reactive aryl bromide handle makes Cyclohexyl 5-bromo-2-chlorobenzamide an ideal building block for constructing complex, targeted protein degraders. The cyclohexyl group can contribute to favorable physicochemical properties, while the bromide allows for the installation of linkers to connect the target protein ligand to an E3 ligase binder.

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